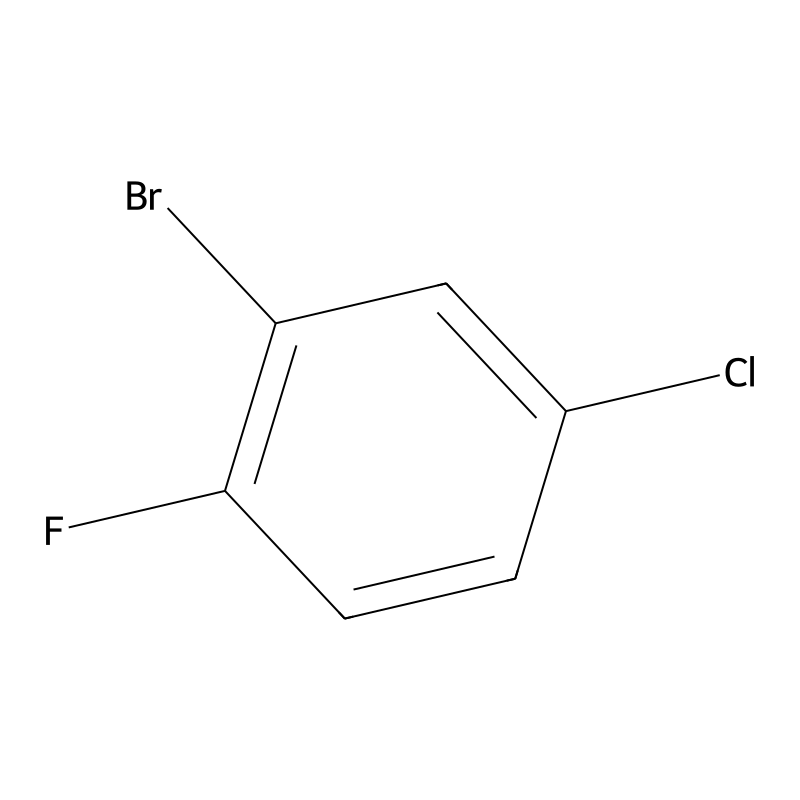

2-Bromo-4-chloro-1-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Benzonorbornadiene Derivative

Scientific Field: Organic Chemistry

Summary of the Application: 1-Bromo-4-chloro-2-fluorobenzene is used in the preparation of benzonorbornadiene derivative.

Synthesis of 3-Bromo-N-(3-Fluorophenyl)Benzenesulfonamide

Scientific Field: Medicinal Chemistry

Summary of the Application: Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have a wide range of biological applications in medicine and as pesticides.

Methods of Application: The compound is synthesized by an amidation reaction.

Results or Outcomes: The single crystal of the compound was analyzed by X-ray diffraction and the conformational analysis was performed.

Synthesis of 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Summary of the Application: 4-Bromo-2-chloro-1-fluorobenzene is used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Fluorescence-Based Materials

Scientific Field: Materials Science

Summary of the Application: Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries.

2-Bromo-4-chloro-1-fluorobenzene is an organic compound with the molecular formula and a molecular weight of approximately 209.44 g/mol. It is characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine, attached to a benzene ring. This compound is a colorless to pale yellow liquid and is known for its role as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science .

- Nucleophilic Substitution: The halogen substituents can be replaced by nucleophiles under suitable conditions, allowing for the introduction of various functional groups.

- Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds .

- Electrophilic Aromatic Substitution: The presence of multiple halogens affects the reactivity of the aromatic ring, allowing for selective substitutions depending on the reaction conditions.

Research indicates that 2-Bromo-4-chloro-1-fluorobenzene exhibits significant biological activity. It serves as an intermediate in the synthesis of various pharmaceuticals, including selective estrogen receptor degraders used in breast cancer treatment. For instance, it has been noted for its effectiveness in degrading estrogen receptor alpha with an effective concentration of 0.7 nM .

Additionally, its derivatives have shown potential as herbicides and other agrochemicals, demonstrating its utility beyond medicinal applications .

The synthesis of 2-Bromo-4-chloro-1-fluorobenzene can be achieved through several methods:

- Bromination and Chlorination: Starting from 4-chloro-2-fluoroaniline, bromination can be performed using brominating agents like cuprous bromide in an aqueous solution under controlled temperatures (20 to 70 °C) to yield the desired compound .

- Nitration followed by Reduction: Another route involves nitrating 4-chloro-2-fluoronitrobenzene followed by reduction to obtain the corresponding amine, which can then be brominated.

- Direct Halogenation: The compound can also be synthesized via direct halogenation of benzene derivatives under specific conditions to introduce the bromine and chlorine atoms selectively .

The applications of 2-Bromo-4-chloro-1-fluorobenzene are diverse:

- Pharmaceutical Intermediate: It is primarily used as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting hormonal pathways.

- Catalysts: The compound is utilized in preparing catalysts for peptide synthesis, enhancing reaction efficiency significantly .

- Material Science: It serves as a precursor for various fluorinated materials and polymers, contributing to advancements in materials chemistry.

Interaction studies involving 2-Bromo-4-chloro-1-fluorobenzene have focused on its reactivity with biological targets. Its ability to degrade estrogen receptors has been extensively studied, revealing insights into its mechanism of action against cancer cells. Additionally, studies on its interactions with nucleophiles have provided valuable data on its potential as a synthetic intermediate for various chemical transformations .

Several compounds share structural similarities with 2-Bromo-4-chloro-1-fluorobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-2-chloro-4-fluorobenzene | C6H3BrClF | Used in breast cancer treatment |

| 3-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | Different substitution pattern affecting reactivity |

| 4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | Similar reactivity but different applications |

These compounds exhibit varying biological activities and chemical reactivities due to differences in their halogen substitution patterns, making them unique in their applications and interactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant